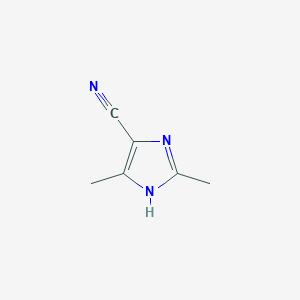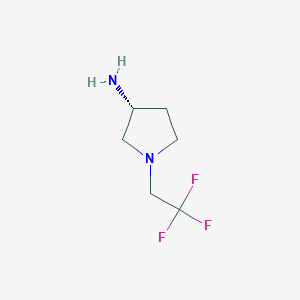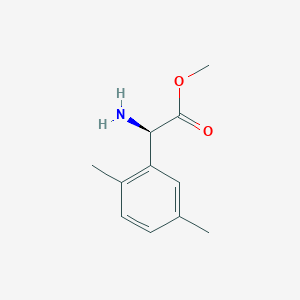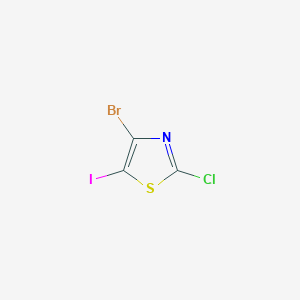![molecular formula C11H18N2O B13042930 (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features an amino group, a hydroxyl group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an acidic proton next to a carbonyl group. This reaction forms a β-amino-carbonyl compound, which can be further reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-amino-3-[4-(dimethylamino)phenyl]propan-1-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3-amino-3-[4-(methylamino)phenyl]propan-1-ol: Contains a methylamino group instead of a dimethylamino group, altering its chemical properties.
Uniqueness
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1 |
Clave InChI |
KBQFPVDQHQRZGX-LLVKDONJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@@H](CCO)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




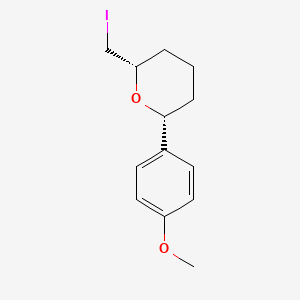
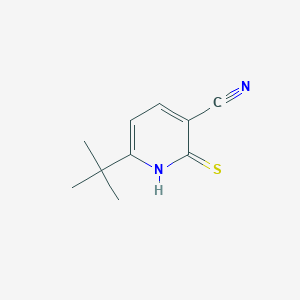
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
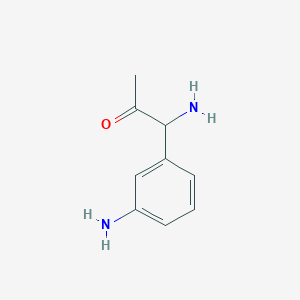
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
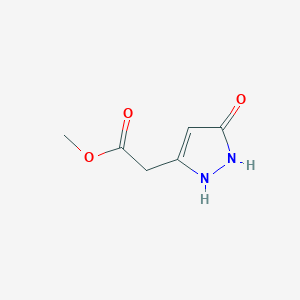
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
